

Synthesis of 4,5-Dimethylisoxazol-3-amine: An Application Note and Protocol

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Compound of Interest

Compound Name: 4,5-Dimethylisoxazol-3-amine

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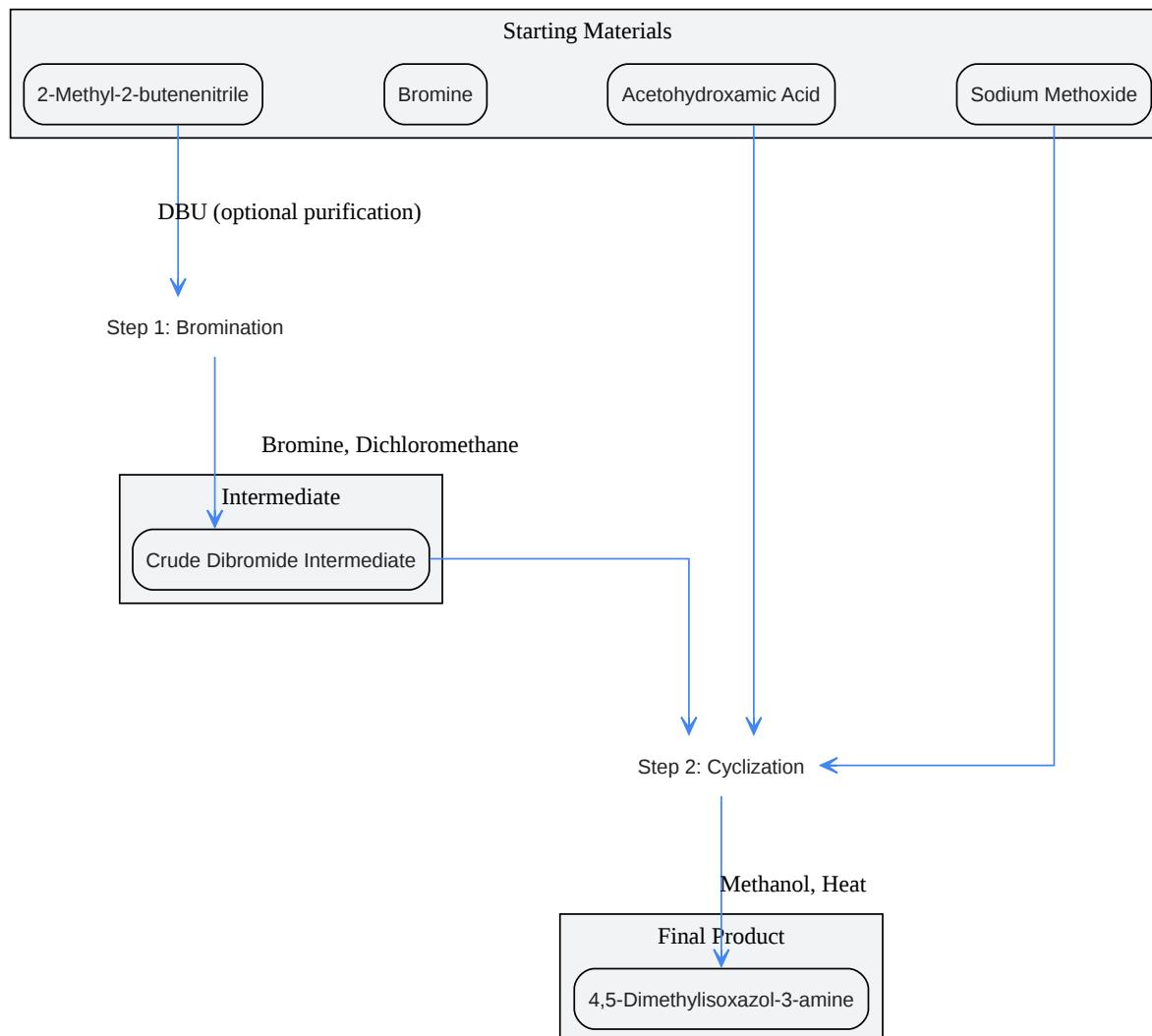
This document provides a detailed protocol for the synthesis of **4,5-dimethylisoxazol-3-amine**, a valuable building block in medicinal chemistry and drug discovery programs. The presented method is a practical and scalable procedure adapted from established literature, designed to produce the target compound with high purity and in good yield, while strategically avoiding the formation of its regioisomer, 5-amino-3,4-dimethylisoxazole.

Introduction

4,5-Dimethylisoxazol-3-amine serves as a key intermediate in the synthesis of a variety of biologically active molecules. Traditional synthetic routes to 3-amino-4,5-dialkylisoxazoles are often complicated by the co-formation of the isomeric 5-aminoisoxazole, which can be challenging to separate.^{[1][2]} The protocol detailed below utilizes an N-protected hydroxylamine equivalent, acetohydroxamic acid, to ensure regioselective synthesis.^{[1][2][3][4]} This method, starting from technical-grade 2-methyl-2-butenenitrile, has been successfully implemented on a multi-mole scale with a reported overall yield of 62%.^{[1][2][3][4]}

Reaction Scheme

The overall synthetic strategy involves a two-step process: the bromination of 2-methyl-2-butenenitrile followed by a cyclization reaction with acetohydroxamic acid in the presence of a base.

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Caption: Overall reaction scheme for the synthesis of **4,5-Dimethylisoxazol-3-amine**.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the dibromide intermediate and the subsequent cyclization to form the final product.

Materials and Reagents

Reagent	Supplier	Grade
2-Methyl-2-butenenitrile	Fluka	Technical
Dichloromethane	-	HPLC Grade
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)	-	-
Bromine	-	-
Sodium Bisulfite	-	-
Brine	-	-
Methanol	-	HPLC Grade
Acetohydroxamic Acid	Fluka	-
Sodium Methoxide (25 wt % in Methanol)	Aldrich	-

Step 1: Preparation of the Crude Dibromide Intermediate

- Optional Purification of Starting Material: Technical grade 2-methyl-2-butenenitrile (1.98 mol) is dissolved in dichloromethane (530 mL) in a nitrogen-flushed round-bottom flask. The solution is cooled to +7 °C in an ice bath. DBU (11 mmol) is added, and the mixture is stirred.
- Bromination: The reaction mixture is cooled to +1 °C in an ice bath. Bromine (1.94 mol) is added dropwise over 90 minutes, ensuring the temperature remains below +10 °C.[1][2]
- Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16 hours.[1][2]

- Workup: Aqueous sodium bisulfite solution (20% w/v, 100 mL) is added to quench excess bromine. The mixture is transferred to a separatory funnel, and brine (100 mL) is added to facilitate phase separation. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dibromide product.

Step 2: Synthesis of 4,5-Dimethylisoxazol-3-amine

- Reaction Setup: The crude dibromide intermediate from the previous step (approx. 1.77 mol) and methanol (400 mL) are placed in a nitrogen-flushed three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a mechanical stirrer.[\[1\]](#)
- Addition of Acetohydroxamic Acid: Solid acetohydroxamic acid (1.68 mol) is added to the solution.[\[1\]](#)
- Base Addition: With stirring, sodium methoxide solution (3.9 mol, 25 wt % in methanol) is added dropwise over 2 hours. An exothermic reaction will occur, and the temperature may rise to reflux (+65 °C).[\[1\]](#)[\[2\]](#)
- Reaction and Reflux: After the addition is complete, the thick brown mixture is heated at +64 °C for 16 hours.[\[3\]](#)
- Workup and Isolation: The reaction mixture is cooled and then concentrated under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **4,5-dimethylisoxazol-3-amine**.

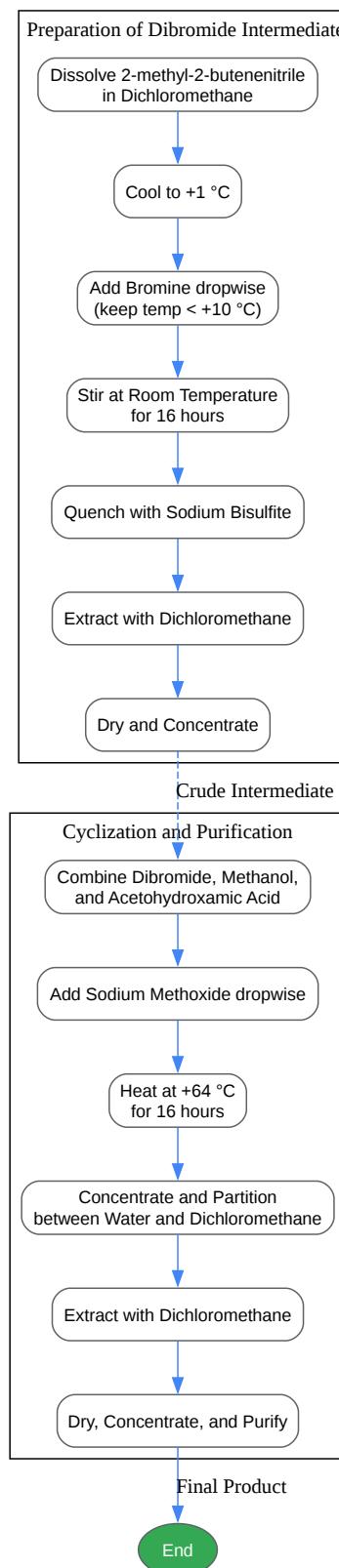
Data Summary

The following table summarizes the quantitative data associated with this synthetic protocol.

Parameter	Value	Reference
Overall Yield	62%	[1] [2] [3] [4]
Starting Material	2-Methyl-2-butenenitrile (technical grade)	[1] [3]
Key Reagents	Acetohydroxamic acid, Bromine, Sodium Methoxide	[1] [2]
Reaction Time (Step 1)	16 hours	[1] [2]
Reaction Time (Step 2)	16 hours	[3]
Reaction Temperature (Step 1)	< +10 °C (addition), then room temperature	[1] [2]
Reaction Temperature (Step 2)	Up to +65 °C (reflux)	[1] [2]
¹ H NMR (300 MHz, CDCl ₃) δ	4.23 (q, 1H, J = 7 Hz), 2.27 (s, 3H), 2.06 (d, 3H, J = 7 Hz)	[1]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

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Caption: Step-by-step workflow for the synthesis of **4,5-Dimethylisoxazol-3-amine**.

Conclusion

This protocol offers a reliable and high-yielding method for the synthesis of **4,5-dimethylisoxazol-3-amine**, a crucial building block for drug discovery and development. By employing a regioselective approach, this procedure overcomes common challenges associated with the synthesis of 3-aminoisoxazoles, providing a pure product on a significant scale. Researchers and scientists can confidently utilize this detailed guide for their synthetic needs.

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